molecular formula C26H32O7 B13849758 Meprednisone 17,21-Diacetate

Meprednisone 17,21-Diacetate

Cat. No.: B13849758
M. Wt: 456.5 g/mol
InChI Key: WBDKMRYVLOCWEW-OMQURNDYSA-N
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Description

Meprednisone 17,21-Diacetate is a synthetic glucocorticoid, which is a derivative of prednisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a methylated derivative of prednisone and is often used in the treatment of various inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meprednisone 17,21-Diacetate is synthesized through the acetylation of meprednisone. The process involves the reaction of meprednisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of the diacetate ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Meprednisone 17,21-Diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Meprednisone 17,21-Diacetate has several scientific research applications, including:

Mechanism of Action

Meprednisone 17,21-Diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meprednisone 17,21-Diacetate is unique due to its specific chemical structure, which includes the diacetate ester. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for certain therapeutic applications. Its methylated structure also distinguishes it from other glucocorticoids, providing unique pharmacological effects .

Properties

Molecular Formula

C26H32O7

Molecular Weight

456.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,16S)-17-acetyloxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-24(17,4)23(19)21(30)12-25(20,5)26(14,33-16(3)28)22(31)13-32-15(2)27/h8-9,11,14,19-20,23H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,23+,24-,25-,26?/m0/s1

InChI Key

WBDKMRYVLOCWEW-OMQURNDYSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C

Origin of Product

United States

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